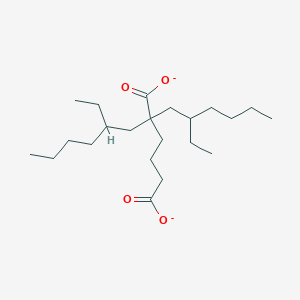
2,2-Bis(2-ethylhexyl)hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(2-ethylhexyl)hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 2-ethylhexanol. This reaction is catalyzed by sulfuric acid and carried out under reduced pressure to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction mixture is heated, and the water byproduct is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents.
Major Products:
Hydrolysis: Hexanedioic acid and 2-ethylhexanol.
Applications De Recherche Scientifique
2,2-Bis(2-ethylhexyl)hexanedioate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2,2-Bis(2-ethylhexyl)hexanedioate as a plasticizer involves its incorporation into polymer matrices, where it reduces intermolecular forces between polymer chains. This results in increased flexibility and reduced brittleness of the material . In biological systems, it may interact with hormone receptors, potentially disrupting normal hormonal functions .
Comparaison Avec Des Composés Similaires
Di(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): Used as a plasticizer with similar properties but lower volatility.
Dioctyl terephthalate (DOTP): A non-phthalate plasticizer with similar flexibility-enhancing properties.
Uniqueness: 2,2-Bis(2-ethylhexyl)hexanedioate is unique in its specific balance of flexibility, low volatility, and compatibility with a wide range of polymers. Its relatively low toxicity compared to some other plasticizers makes it a preferred choice in various applications .
Propriétés
Formule moléculaire |
C22H40O4-2 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2,2-bis(2-ethylhexyl)hexanedioate |
InChI |
InChI=1S/C22H42O4/c1-5-9-12-18(7-3)16-22(21(25)26,15-11-14-20(23)24)17-19(8-4)13-10-6-2/h18-19H,5-17H2,1-4H3,(H,23,24)(H,25,26)/p-2 |
Clé InChI |
LUUZOLPRBAVIIZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)CC(CCCC(=O)[O-])(CC(CC)CCCC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)
![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)
![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)

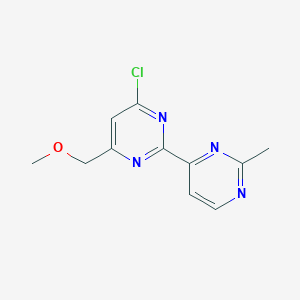
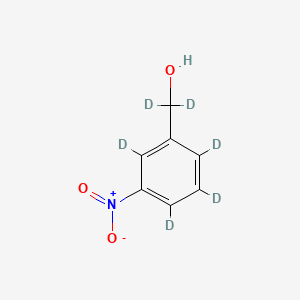

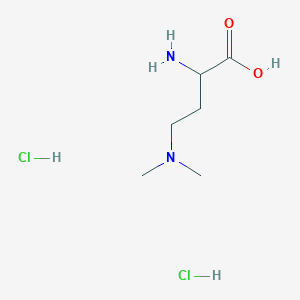

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
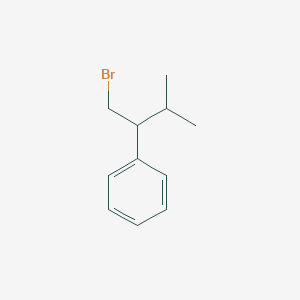

![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
![[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)
